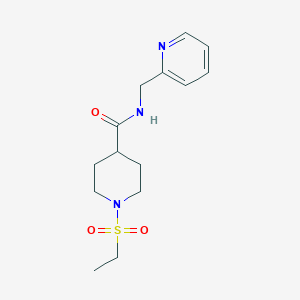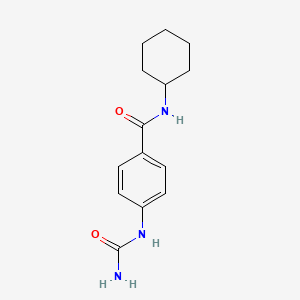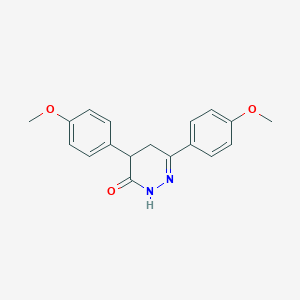
1-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-(Ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethylsulfonyl group and a pyridin-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is attached through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or pyridin-2-ylmethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(Ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can be compared with similar compounds, such as:
1-(Methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-(Ethylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide: The position of the pyridinyl group is different, which can influence the compound’s binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-ethylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-9-6-12(7-10-17)14(18)16-11-13-5-3-4-8-15-13/h3-5,8,12H,2,6-7,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJFFKFFOZTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4424174.png)
![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)
![{2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B4424200.png)
![4-{2-[(PYRIDIN-4-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE](/img/structure/B4424208.png)

![N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide](/img/structure/B4424222.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4424249.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4424268.png)
![N-[3-(morpholin-4-ylcarbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4424274.png)

